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Compound of Interest

Compound Name: (+)-Coclaurine hydrochloride

Cat. No.: B10829582

An In-depth Technical Guide on the Benzylisoquinoline Alkaloid (+)-Coclaurine Hydrochloride
for Researchers, Scientists, and Drug Development Professionals.

Introduction

(+)-Coclaurine hydrochloride is a naturally occurring benzylisoquinoline alkaloid found in
various plant species, including those from the Annonaceae and Lauraceae families. As a key
intermediate in the biosynthesis of numerous complex alkaloids, (+)-Coclaurine and its
derivatives have garnered significant interest within the scientific community. This technical
guide provides a comprehensive overview of (+)-Coclaurine hydrochloride, including its
physicochemical properties, biosynthesis, pharmacological activities, and detailed experimental
protocols for its study. The information presented herein is intended to serve as a valuable
resource for researchers and professionals engaged in natural product chemistry,
pharmacology, and drug discovery and development.

Physicochemical Properties

(+)-Coclaurine hydrochloride is the hydrochloride salt form of (+)-Coclaurine, which
enhances its water solubility and stability for research purposes.[1] The fundamental properties
of the free base and its hydrochloride salt are summarized below.
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(+)-Coclaurine

Property (+)-Coclaurine .
Hydrochloride

Molecular Formula C17H19NOs C17H20CINOs

Molecular Weight 285.34 g/mol 321.80 g/mol [2]

Appearance Solid White to off-white solid[2]

CAS Number 2196-60-3 19894-19-0[2]

Stereochemistry (R) (R)[2]

Biosynthesis of (+)-Coclaurine

(+)-Coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline
alkaloids in plants. The pathway originates from the amino acid L-tyrosine, which undergoes a
series of enzymatic transformations to yield (+)-Coclaurine. This intermediate then serves as a
precursor for the synthesis of other important alkaloids, such as reticuline, which is a branch
point for the production of morphine, codeine, and papaverine.

The biosynthetic pathway begins with the conversion of L-tyrosine to both dopamine and 4-
hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler
condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.
Subsequent methylation reactions, catalyzed by specific methyltransferases, lead to the
formation of (+)-Coclaurine.

Click to download full resolution via product page

Biosynthesis of Benzylisoquinoline Alkaloids
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Pharmacological Activities and Mechanisms of
Action

(+)-Coclaurine hydrochloride exhibits a range of pharmacological activities, making it a
subject of interest for drug development.

Neurological Effects

(+)-Coclaurine has been shown to interact with the dopaminergic system. In vivo studies have
demonstrated that intracerebroventricular injection of (+)-Coclaurine hydrochloride in mice
leads to an increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid
(DOPAC) and homovanillic acid (HVA), in the striatum. This suggests a blockade of
postsynaptic dopamine receptors.[1]

Nicotinic Acetylcholine Receptor Antagonism

(+)-Coclaurine acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[2] This
activity may contribute to its observed neurological and potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of (+)-Coclaurine as an anticancer agent,
particularly in non-small cell lung carcinoma (NSCLC). It has been identified as a key molecule
responsible for the EFHD2-inhibitory and cisplatin-sensitizing effects of Stephania tetrandra.[2]
[3] (+)-Coclaurine downregulates the EFHD2-related NOX4-ABCC1 signaling pathway, which is
implicated in cisplatin resistance.[2] Furthermore, it has been shown to suppress the stemness
and metastatic properties of NSCLC cells.[2][3] Mechanistically, (+)-Coclaurine disrupts the
interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to
reduced EFHD2 transcription.[2]

PI3K/Akt Signhaling Pathway Modulation

There is evidence to suggest that (+)-Coclaurine may modulate the PI3K/Akt signaling
pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its
dysregulation is often associated with cancer.

Quantitative Pharmacological Data
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The following table summarizes key quantitative data from pharmacological studies on (+)-

Coclaurine.
Cell
Assay . Parameter Value Reference(s)
Line/System

Cytotoxicity H1299 (NSCLC) ICso0 0.95 mM [3]
Cytotoxicity A549 (NSCLC) ICs0 2mM [3]
Cisplatin Cisplatin ICso

o H1299 (NSCLC) 69.7 pM [3]
Sensitization (alone)

) ] Cisplatin ICso

Cisplatin

o H1299 (NSCLC) (+200 pM 47.4 uM [3]
Sensitization _

Coclaurine)

Cisplatin Cisplatin ICso

o A549 (NSCLC) 75.7 pM [3]
Sensitization (alone)

) ) Cisplatin ICso

Cisplatin

o A549 (NSCLC) (+200 pM 57.3 uM [3]
Sensitization _

Coclaurine)

Experimental Protocols

This section provides detailed methodologies for key experiments involving (+)-Coclaurine
hydrochloride.

Extraction and Isolation from Plant Material (General
Procedure)

This protocol outlines a general method for the extraction and isolation of alkaloids like (+)-
Coclaurine from plant sources.

o Plant Material Preparation: The dried and powdered plant material (e.g., from Annonaceae or
Lauraceae species) is subjected to extraction.

o Extraction:
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o Macerate the plant powder with an acidic aqueous solution (e.g., 0.1-1% HCI or H2SOa4)
for an extended period (e.g., 24-48 hours) with occasional shaking.

o Alternatively, perform percolation with the acidic solution.

o Filtration and Basification:

o Filter the acidic extract to remove solid plant material.

o Basify the filtrate with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of
9-10 to precipitate the free alkaloids.

e Solvent Extraction:

o Extract the basified aqueous solution multiple times with an immiscible organic solvent
such as chloroform or dichloromethane.

o Combine the organic extracts.
 Purification:
o Wash the combined organic extract with water to remove impurities.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to obtain the crude alkaloid mixture.

o Chromatographic Separation:
o Subiject the crude extract to column chromatography over silica gel.

o Elute with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the
individual alkaloids.

o Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing
(+)-Coclaurine.

o Crystallization and Characterization:

o Crystallize the purified (+)-Coclaurine from a suitable solvent system.
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o Characterize the isolated compound using spectroscopic methods such as NMR (*H and
13C), mass spectrometry, and compare the data with literature values.

Chemical Synthesis of (+)-Coclaurine Hydrochloride

The chemical synthesis of (+)-Coclaurine typically involves a Pictet-Spengler reaction as a key
step. The following is a generalized synthetic route starting from L-tyrosine.

o Preparation of (R)-N-Trifluoroacetyl-3-methoxytyramine:
o Protect the amino group of L-tyrosine methyl ester.
o Reduce the ester to the corresponding alcohol.
o Convert the alcohol to a leaving group (e.g., tosylate).
o Displace the leaving group with a cyanide group.
o Reduce the nitrile to the amine.
o Selectively methylate the meta-hydroxyl group.
o Protect the amino group with a trifluoroacetyl group.
o Preparation of 4-Hydroxyphenylacetaldehyde:
o This can be prepared from 4-hydroxyphenylethanol by oxidation.
e Pictet-Spengler Condensation:

o React (R)-N-Trifluoroacetyl-3-methoxytyramine with 4-hydroxyphenylacetaldehyde under
acidic conditions to yield the trifluoroacetyl-protected coclaurine.

o Deprotection and Salt Formation:
o Remove the trifluoroacetyl protecting group under basic conditions.

o Treat the resulting (+)-Coclaurine free base with hydrochloric acid in a suitable solvent
(e.g., methanol or ethanol) to precipitate (+)-Coclaurine hydrochloride.
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e Purification:

o Recrystallize the hydrochloride salt from a suitable solvent system to obtain the pure
product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay to determine the cytotoxic effects of (+)-Coclaurine hydrochloride on cancer
cell lines such as A549 and H1299.

o Cell Seeding:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete culture medium.

o Incubate the plate at 37°C in a humidified atmosphere with 5% CO:2 for 24 hours to allow
for cell attachment.

e Compound Treatment:

o Prepare a stock solution of (+)-Coclaurine hydrochloride in a suitable solvent (e.g.,
sterile water or DMSO).

o Prepare serial dilutions of the compound in culture medium to achieve the desired final
concentrations.

o Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of (+)-Coclaurine hydrochloride. Include a vehicle control (medium with
the same concentration of solvent as the highest compound concentration).

o Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
e MTT Addition:
o Prepare a 5 mg/mL solution of MTT in sterile PBS.

o Add 20 pL of the MTT solution to each well.
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o Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to
formazan crystals.

e Formazan Solubilization:

o Carefully remove the medium from each well.

o Add 150 pL of DMSO to each well to dissolve the formazan crystals.

o Gently shake the plate for 5-10 minutes to ensure complete dissolution.

o Absorbance Measurement:

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.

o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of cell viability against the logarithm of the compound concentration to
determine the ICso value.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Seed cells in 96-well plate

l

Incubate for 24h
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Treat with (+)-Coclaurine HCI

l

Incubate for exposure period (e.g., 72h)

Add MTT solution

Incubate for 2-4h (Formazan formation)

Solubilize formazan with DMSO

Measure absorbance at 570 nm

Analyze data and determine IC50

Anesthetize mouse

v

Mount in stereotaxic frame

A4

Scalp incision and skull exposure

Drill burr hole at target coordinates

Inject (+)-Coclaurine HCI solution

Post-operative care and monitoring

Behavioral or neurochemical analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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